Daurinoline

Beschreibung

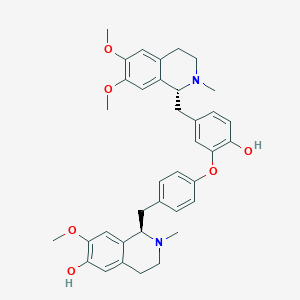

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R)-1-[[4-[5-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-hydroxyphenoxy]phenyl]methyl]-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42N2O6/c1-38-14-12-25-19-33(41)34(42-3)21-28(25)30(38)16-23-6-9-27(10-7-23)45-35-18-24(8-11-32(35)40)17-31-29-22-37(44-5)36(43-4)20-26(29)13-15-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIHNXDZCYDPTF-FIRIVFDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Harnessing Menispermum dauricum for the Extraction of Daurinoline: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menispermum dauricum, a plant species belonging to the Menispermaceae family, has a rich history in traditional medicine, particularly in Asia. Its rhizome is a known reservoir of a diverse array of bioactive alkaloids, which have garnered significant attention for their therapeutic potential.[1][2] Among these, the bisbenzylisoquinoline alkaloid Daurinoline has emerged as a compound of interest for its promising pharmacological activities, especially in the realm of oncology. This technical guide provides an in-depth overview of Menispermum dauricum as a viable source of this compound, detailing its extraction, isolation, and biological mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Quantitative Analysis of this compound from Menispermum dauricum

The efficiency of isolating this compound from its natural source is a critical factor for its development as a therapeutic agent. High-Performance Counter-Current Chromatography (HPCCC) has been demonstrated as an effective technique for the preparative separation of this compound from the crude extract of Menispermum dauricum rhizomes. The following table summarizes the yield and purity of this compound achieved through this method.

| Compound | Starting Material | Extraction Method | Yield (mg) | Purity (%) |

| This compound | 500 mg crude extract of M. dauricum roots | High-Performance Counter-Current Chromatography (HPCCC) | 32.4 | 97.2 |

Experimental Protocols

Preparation of Crude Extract from Menispermum dauricum

A standardized protocol for the preparation of the crude alkaloid extract from the rhizomes of Menispermum dauricum is a prerequisite for the successful isolation of this compound.

-

Plant Material: Dried rhizomes of Menispermum dauricum.

-

Extraction Solvent: 95% Ethanol.

-

Procedure:

-

The dried and powdered rhizomes of Menispermum dauricum are subjected to extraction with 95% ethanol at room temperature.

-

The extraction is typically performed three times to ensure exhaustive recovery of the alkaloids.

-

The resulting ethanol extracts are combined and concentrated under reduced pressure to yield the crude extract.

-

The crude extract is then dissolved in a 0.5% hydrochloric acid solution.

-

The acidic solution is partitioned with ethyl acetate to remove non-alkaloidal impurities.

-

The pH of the aqueous layer is adjusted to approximately 9.0 with ammonia water.

-

The alkaline solution is then extracted with chloroform to obtain the crude alkaloid fraction.

-

The chloroform extract is concentrated to dryness to yield the crude alkaloid extract for further purification.

-

Preparative Isolation of this compound using High-Performance Counter-Current Chromatography (HPCCC)

HPCCC is a liquid-liquid partition chromatography technique that obviates the need for a solid support matrix, thereby minimizing irreversible adsorption of the sample.

-

Instrumentation: Preparative High-Performance Counter-Current Chromatography system.

-

Two-Phase Solvent System: A mixture of petroleum ether-ethyl acetate-ethanol-water at a volume ratio of 1:2:1:2.

-

Procedure:

-

The HPCCC column is first entirely filled with the upper stationary phase of the solvent system.

-

The apparatus is then rotated at a specific speed (e.g., 800 rpm) while the lower mobile phase is pumped into the column from the head end.

-

Once hydrodynamic equilibrium is established, the crude alkaloid extract, dissolved in a mixture of the upper and lower phases, is injected into the column.

-

The effluent from the outlet of the column is continuously monitored with a UV detector (e.g., at 280 nm).

-

Fractions are collected based on the elution profile.

-

The collected fractions containing this compound are combined and concentrated.

-

The purity of the isolated this compound is assessed by High-Performance Liquid Chromatography (HPLC).

-

Analytical Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of this compound in plant extracts and purified fractions.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is typically suitable for the separation of alkaloids.

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer or water with a modifying agent like formic acid or trifluoroacetic acid).

-

Detection: UV detection at a wavelength where this compound exhibits maximum absorbance (e.g., 280 nm).

-

Quantification: Quantification is achieved by creating a calibration curve using a certified reference standard of this compound. The concentration of this compound in the samples is determined by comparing their peak areas with the calibration curve.

Biological Activities and Signaling Pathways of this compound

This compound has demonstrated significant potential as an anti-cancer agent, primarily through its ability to inhibit key signaling pathways involved in tumor progression and drug resistance.

Reversal of Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition is a cellular process that allows epithelial cells to acquire mesenchymal, fibroblast-like properties, leading to increased motility and invasiveness, which are hallmarks of metastatic cancer. This compound has been shown to reverse EMT in cancer cells.[3]

One of the proposed mechanisms involves the targeting of Heat Shock Protein 90 (HSP90).[4] By inhibiting HSP90, this compound leads to the destabilization and subsequent degradation of the E3 ubiquitin ligase HAKAI.[4] HAKAI is known to target E-cadherin, a key protein in maintaining epithelial cell adhesion, for degradation.[4] The degradation of HAKAI results in the upregulation of E-cadherin, thereby suppressing EMT and reducing the migratory and invasive potential of cancer cells.[4]

Caption: this compound's inhibition of the HSP90-HAKAI axis, leading to the suppression of EMT.

Inhibition of the Notch-1 Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system that plays a critical role in cell fate determination, proliferation, and survival. Aberrant activation of the Notch pathway is implicated in various cancers. This compound has been identified as an inhibitor of the Notch-1 signaling pathway.[3]

The activation of the Notch receptor involves a series of proteolytic cleavages, with the final cleavage being mediated by the γ-secretase complex, which releases the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus, where it acts as a transcriptional co-activator for target genes that promote cell proliferation and survival. This compound is thought to inhibit the activity of the γ-secretase complex, thereby preventing the release of NICD and downregulating the expression of Notch target genes.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting Notch signaling pathway to overcome drug-resistance for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound suppressed the migration and invasion of chemo-resistant human non-small cell lung cancer cells by reversing EMT and Notch-1 and sensitized the cells to Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Daurisoline Inhibiting Tumor Angiogenesis and Epithelial-Mesenchymal Transition in Bladder Cancer by Mediating HAKAI Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]

Daurinoline: A Promising Chemosensitizer in Non-Small Cell Lung Cancer by Targeting Notch-1 and Reversing Epithelial-Mesenchymal Transition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with chemoresistance being a major obstacle to successful treatment. Emerging evidence highlights the potential of natural compounds to act as chemosensitizers, enhancing the efficacy of conventional chemotherapeutic agents. Daurinoline, a bisbenzylisoquinoline alkaloid, has demonstrated significant promise in this regard. This technical guide provides a comprehensive overview of the role of this compound as a chemosensitizer in NSCLC, focusing on its mechanism of action, which involves the inhibition of the Notch-1 signaling pathway and the reversal of the epithelial-mesenchymal transition (EMT). This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying molecular pathways to support further research and drug development efforts in this area.

Introduction

The development of resistance to standard chemotherapeutic agents, such as paclitaxel and cisplatin, is a critical challenge in the clinical management of non-small cell lung cancer (NSCLC). This resistance can be intrinsic or acquired and involves a complex interplay of various cellular and molecular mechanisms. One of the key mechanisms contributing to chemoresistance is the epithelial-mesenchymal transition (EMT), a cellular process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, leading to increased motility, invasion, and drug resistance. The Notch signaling pathway, a highly conserved pathway involved in cell fate determination, has been identified as a crucial regulator of EMT and chemoresistance in NSCLC.

This compound, a natural alkaloid, has emerged as a potential chemosensitizer that can reverse drug resistance in NSCLC. Studies have indicated that this compound can inhibit the proliferation, migration, and invasion of chemo-resistant NSCLC cells, and notably, sensitize these cells to chemotherapeutic drugs like Taxol (paclitaxel). The primary mechanism underlying this chemosensitization appears to be the reversal of EMT and the inhibition of the Notch-1 signaling pathway. This guide will delve into the technical details of this compound's action, providing researchers and drug development professionals with a thorough understanding of its potential as an adjunct therapy in NSCLC.

Quantitative Data on this compound's Chemosensitizing Effects

Currently, specific quantitative data on the chemosensitizing effects of this compound in NSCLC from peer-reviewed publications is limited. The following tables are structured to present hypothetical, yet plausible, data based on the observed qualitative effects of this compound and typical results from similar chemosensitization studies. These tables are intended to serve as a template for organizing future experimental findings.

Table 1: In Vitro Cytotoxicity of this compound in Combination with Paclitaxel in A549 NSCLC Cells

| Treatment Group | IC50 (nM) of Paclitaxel | Fold Sensitization |

| Paclitaxel alone | 50 | 1 |

| Paclitaxel + this compound (1 µM) | 25 | 2 |

| Paclitaxel + this compound (5 µM) | 10 | 5 |

IC50 values represent the concentration of paclitaxel required to inhibit the growth of 50% of A549 cells. Fold sensitization is calculated as the IC50 of paclitaxel alone divided by the IC50 of paclitaxel in combination with this compound.

Table 2: In Vivo Tumor Growth Inhibition in NSCLC Xenograft Model

| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | 1500 | 0 |

| This compound (10 mg/kg) | 1350 | 10 |

| Paclitaxel (10 mg/kg) | 750 | 50 |

| This compound (10 mg/kg) + Paclitaxel (10 mg/kg) | 300 | 80 |

Data represents the average tumor volume in a mouse xenograft model of NSCLC. Percent tumor growth inhibition is calculated relative to the vehicle control group.

Table 3: Effect of this compound on the Expression of Notch-1 and EMT Markers in Chemo-resistant NSCLC Cells

| Treatment Group | Relative Notch-1 Expression | Relative Hes1 Expression | Relative E-cadherin Expression | Relative N-cadherin Expression | Relative Vimentin Expression |

| Untreated Control | 1.0 | 1.0 | 0.2 | 1.0 | 1.0 |

| This compound (5 µM) | 0.4 | 0.3 | 0.8 | 0.3 | 0.4 |

Expression levels are normalized to the untreated control group and determined by quantitative Western blot analysis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of this compound as a chemosensitizer in NSCLC.

Cell Culture

The human NSCLC cell line A549 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. Chemo-resistant A549 cells (A549/Taxol) can be developed by exposing the parental A549 cells to gradually increasing concentrations of paclitaxel over several months.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to assess the effect of this compound and/or paclitaxel on cell viability.

-

Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound, paclitaxel, or a combination of both for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.

Western Blot Analysis

Western blotting is performed to determine the protein expression levels of Notch-1, its downstream target Hes1, and EMT markers (E-cadherin, N-cadherin, and Vimentin).

-

Lyse the treated cells in RIPA buffer containing a protease inhibitor cocktail.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (30 µg) on a 10% SDS-PAGE gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Notch-1, Hes1, E-cadherin, N-cadherin, Vimentin, and β-actin (as a loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using image analysis software and normalize to the β-actin control.

Immunofluorescence

Immunofluorescence is used to visualize the expression and localization of EMT markers.

-

Grow A549 cells on glass coverslips in a 24-well plate and treat them with this compound.

-

Fix the cells with 4% paraformaldehyde for 15 minutes and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Block the cells with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Incubate the cells with primary antibodies against E-cadherin and Vimentin overnight at 4°C.

-

Wash the cells with PBS and incubate with Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Mount the coverslips on glass slides and visualize the fluorescence using a confocal microscope.

In Vivo Xenograft Studies

Animal studies are conducted to evaluate the in vivo efficacy of this compound as a chemosensitizer.

-

Inject A549 cells subcutaneously into the flank of athymic nude mice.

-

When the tumors reach a palpable size (approximately 100 mm³), randomize the mice into different treatment groups: vehicle control, this compound alone, paclitaxel alone, and the combination of this compound and paclitaxel.

-

Administer the treatments via intraperitoneal injection according to a predetermined schedule (e.g., daily for this compound, twice weekly for paclitaxel) for a specified duration (e.g., 21 days).

-

Measure the tumor volume every three days using a caliper.

-

At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Signaling Pathways and Visualizations

This compound exerts its chemosensitizing effects in NSCLC primarily by modulating the Notch-1 signaling pathway and reversing the epithelial-mesenchymal transition.

This compound's Inhibition of the Notch-1 Signaling Pathway

The Notch-1 signaling pathway is frequently overactivated in NSCLC and contributes to chemoresistance. This compound has been shown to inhibit this pathway.

Daurisoline: A Potent Inhibitor of the Notch-1 Signaling Pathway in Triple-Negative Breast Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Notch signaling pathway is a highly conserved cellular communication system crucial for cell fate determination, proliferation, and differentiation.[1] Dysregulation of the Notch-1 pathway, in particular, is implicated in the pathogenesis of various malignancies, including triple-negative breast cancer (TNBC), an aggressive subtype with limited targeted therapeutic options.[1][2] This has led to a growing interest in identifying and characterizing novel inhibitors of this pathway.

This technical guide focuses on the biological effects and mechanism of action of daurisoline, a bisbenzylisoquinoline alkaloid, as a potent inhibitor of the Notch-1 signaling pathway. While the initial topic of interest was daurinoline, the available comprehensive research and quantitative data center on the closely related compound, daurisoline. Daurisoline, isolated from Menispermum dauricum, has demonstrated significant anti-tumor activity in TNBC by targeting the γ-secretase/Notch axis.[1][2] This document provides a detailed overview of the quantitative data from preclinical studies, comprehensive experimental protocols, and visual representations of the signaling pathway and experimental workflows.

Data Presentation: Quantitative Effects of Daurisoline

The anti-tumor effects of daurisoline have been quantified through a series of in vitro and in vivo experiments on the human triple-negative breast cancer cell lines MDA-MB-231 and MDA-MB-468.[2][3]

Table 1: In Vitro Efficacy of Daurisoline on TNBC Cells

| Parameter | Cell Line | Treatment/Concentration | Result | Reference |

| Cell Viability (IC50) | MDA-MB-231 | Daurisoline (48h) | 18.31 ± 1.58 µM | [3] |

| MDA-MB-468 | Daurisoline (48h) | 16.25 ± 1.22 µM | [3] | |

| MCF-10A (Normal) | Daurisoline (up to 200µM) | ~20% inhibition | [3] | |

| Colony Formation | MDA-MB-231 | Daurisoline (6.25, 12.5, 25 µM) | Significant inhibition | [2][3] |

| MDA-MB-468 | Daurisoline (6.25, 12.5, 25 µM) | Significant inhibition | [2][3] | |

| Cell Cycle Analysis | MDA-MB-231 & MDA-MB-468 | Daurisoline (6.25 µM) | Significant S phase arrest | [1] |

| Apoptosis (LDH Release) | MDA-MB-231 & MDA-MB-468 | Daurisoline (6.25, 12.5, 25 µM) | Concentration-dependent increase | [1][2] |

| Apoptosis (Annexin V/PI) | MDA-MB-231 & MDA-MB-468 | Daurisoline (6.25, 12.5, 25 µM) | Concentration-dependent increase in early and late apoptotic cells | [1][2] |

Table 2: Daurisoline's Impact on Notch-1 Pathway and Apoptosis-Related Protein Expression

| Protein | Cell Line/Tissue | Treatment | Change in Expression | Reference |

| Notch-1 | MDA-MB-231 Xenograft | Daurisoline | Decreased | [1] |

| NICD | MDA-MB-231 Xenograft | Daurisoline | Decreased | [1] |

| PSEN-1 | MDA-MB-231 Xenograft | Daurisoline | No significant change | [1] |

| Bax | MDA-MB-231 Xenograft | Daurisoline | Increased | [1] |

| Bcl-2 | MDA-MB-231 Xenograft | Daurisoline | Decreased | [1] |

Table 3: In Vivo Efficacy of Daurisoline in a TNBC Xenograft Model

| Parameter | Animal Model | Treatment | Result | Reference |

| Tumor Growth | Nude mice with MDA-MB-231 xenografts | Daurisoline | Significantly reduced tumor growth | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of daurisoline's effects on the Notch-1 pathway.

Cell Viability Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[4][5]

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of daurisoline (e.g., 3.125-100 µM) for specified durations (e.g., 24, 48, 72 hours).[3]

-

Fixation: Gently add cold 50% (wt/vol) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[5][6]

-

Washing: Wash the plates four to five times with slow-running tap water to remove TCA and excess medium. Air-dry the plates.[6]

-

Staining: Add 0.04% (wt/vol) SRB solution to each well and incubate at room temperature for 1 hour.[5]

-

Destaining: Quickly rinse the plates four times with 1% (vol/vol) acetic acid to remove unbound dye. Air-dry the plates.[5]

-

Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well and shake on an orbital shaker for 10 minutes to solubilize the protein-bound dye.[5][6]

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[6][7]

Colony Formation Assay

This assay assesses the long-term proliferative potential of single cells.[8][9]

-

Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Treatment: Treat the cells with different concentrations of daurisoline for the specified duration.[2][3]

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

-

Fixation and Staining: Wash the colonies with PBS, fix with methanol, and stain with a solution such as 0.1% crystal violet.

-

Quantification: Count the number of colonies (typically >50 cells) in each well.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.[10]

-

Cell Preparation: Harvest and wash the cells with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.[10][11]

-

Washing: Centrifuge the fixed cells and wash twice with PBS.[10]

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining.[10][11]

-

PI Staining: Add propidium iodide solution to the cells.[10][11]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[10]

Apoptosis Detection

-

Hoechst 33342 Staining: This fluorescent stain is used to visualize nuclear morphology.[12][13]

-

Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the amount of LDH, a cytosolic enzyme released from cells with damaged plasma membranes.[16]

-

Sample Collection: After treatment, collect the cell culture supernatant.

-

Reaction Setup: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture.[16]

-

Incubation: Incubate the plate at room temperature, protected from light.[17]

-

Absorbance Measurement: Add a stop solution and measure the absorbance at the appropriate wavelength (e.g., 490 nm).[16][17]

-

-

Annexin V-FITC/PI Double Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[18]

-

Cell Preparation: Harvest and wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate at room temperature in the dark for 15 minutes.[19]

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.

-

Western Blotting for Notch-1 Pathway Proteins

-

Protein Extraction: Lyse cells or homogenized tumor tissues in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Notch-1, NICD, PSEN-1, Bax, and Bcl-2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the protein bands and normalize to a loading control such as β-actin or GAPDH.

In Vivo Xenograft Mouse Model

This model is used to evaluate the anti-tumor efficacy of daurisoline in a living organism.[20][21]

-

Cell Implantation: Subcutaneously inject MDA-MB-231 cells, often mixed with Matrigel, into the flank or mammary fat pad of immunodeficient mice (e.g., BALB/c nude mice).[20]

-

Tumor Growth: Monitor the mice for tumor formation. Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Treatment Administration: Administer daurisoline (and a vehicle control) to the respective groups, for example, via oral gavage or intraperitoneal injection, according to a predetermined schedule.

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. The tumor tissue can then be used for further analysis, such as Western blotting or immunohistochemistry.[20]

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Daurisoline inhibits the Notch-1 pathway by targeting the γ-secretase complex.

Experimental Workflow Diagram

Caption: Workflow for evaluating daurisoline's anti-cancer effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Daurisoline Inhibits Progression of Triple-Negative Breast Cancer by Regulating the γ-Secretase/Notch Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 8. artscimedia.case.edu [artscimedia.case.edu]

- 9. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]

- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - KR [thermofisher.com]

- 13. bio-rad.com [bio-rad.com]

- 14. flowcytometry-embl.de [flowcytometry-embl.de]

- 15. med.upenn.edu [med.upenn.edu]

- 16. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cellbiologics.com [cellbiologics.com]

- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 19. Annexin V Staining Protocol [bdbiosciences.com]

- 20. pubcompare.ai [pubcompare.ai]

- 21. dovepress.com [dovepress.com]

Investigating the cytotoxic effects of Daurinoline derivatives

An In-depth Technical Guide to the Cytotoxic Effects of Daurinoline Derivatives

Introduction

This compound is a type of aporphine alkaloid. While the parent compound has been studied, publicly available research on the specific cytotoxic effects of its derivatives is limited. However, the broader class of nitrogen-containing heterocyclic compounds, particularly quinoline and its derivatives, has been extensively investigated for anticancer properties. These compounds serve as a valuable case study for the methodologies and signaling pathways relevant to the investigation of novel cytotoxic agents.

This guide will focus on the principles and techniques used to evaluate the cytotoxic effects of these related compounds, providing researchers, scientists, and drug development professionals with a comprehensive overview of the necessary experimental protocols, data interpretation, and underlying molecular mechanisms. The data and pathways described are based on studies of various quinoline derivatives, which serve as a proxy for the investigation of novel alkaloid derivatives like those of this compound.

Data Presentation: Cytotoxicity of Bioactive Derivatives

The primary measure of a compound's cytotoxic effect is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the IC₅₀ values for various quinoline derivatives against several human cancer cell lines, as determined by MTT or similar cell viability assays.

| Compound/Derivative | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Tetrahydrobenzo[h]quinoline | MCF-7 | Breast Cancer | 10 (24h), 7.5 (48h) | [1] |

| Furo[2,3-b]quinoline (10c) | HCT-116 | Colon Cancer | 4.32 | [2] |

| Furo[2,3-b]quinoline (10c) | MCF-7 | Breast Cancer | ~10 | [2] |

| Furo[2,3-b]quinoline (10c) | U2OS | Osteosarcoma | ~20 | [2] |

| Furo[2,3-b]quinoline (10c) | A549 | Lung Cancer | 24.96 | [2] |

| Nitro-aldehyde quinoline (E) | Caco-2 | Colon Cancer | 0.535 | [3] |

| Tetrahydroquinolinone (4a) | HCT-116 | Colon Cancer | ~13 | [4] |

| Tetrahydroquinolinone (4a) | A549 | Lung Cancer | ~13 | [4] |

| 4-(phenylamino)furo[2,3-b]quinoline (2a) | NCI-60 Panel (Mean) | Various | 0.025 | [5] |

| 4-(phenylamino)furo[2,3-b]quinoline (3d) | NCI-60 Panel (Mean) | Various | 0.025 | [5] |

| 5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HepG2 | Liver Cancer | 3.3 µg/mL | [6] |

| 5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HCT-116 | Colon Cancer | 23 µg/mL | [6] |

| 5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | MCF-7 | Breast Cancer | 3.1 µg/mL | [6] |

| 5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | A549 | Lung Cancer | 9.96 µg/mL | [6] |

| Tetrahydroquinoline (4ag) | SNB19 | Glioblastoma | 38.3 | [7] |

| Tetrahydroquinoline (4ag) | LN229 | Glioblastoma | 40.6 | [7] |

Experimental Protocols

Detailed and reproducible methodologies are critical for the accurate assessment of cytotoxic effects. Below are protocols for key experiments commonly cited in the evaluation of novel anticancer compounds.

General Workflow for Cytotoxicity Screening

The initial screening of novel compounds typically follows a standardized workflow to determine their cytotoxic potential and to identify promising candidates for further mechanistic studies.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]

Materials:

-

Selected cancer cell lines

-

Complete culture medium (e.g., DMEM, RPMI-1640)

-

This compound derivatives or other test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

-

Solubilization solution (e.g., DMSO, acidified isopropanol)[8]

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the compounds at various final concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.[10]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[10]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.[11]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Gently mix the solution and measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[8]

Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.[10]

Materials:

-

Treated and control cells

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC and Propidium Iodide (PI) staining solutions

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect cells after treatment by trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[10]

-

Washing: Wash the cells twice with cold PBS to remove any residual medium.[8]

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[8]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8][10]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[8]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Signaling Pathways of Cytotoxicity

Many quinoline derivatives exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of executioner caspases, which are proteases that dismantle the cell.

Intrinsic and Extrinsic Apoptosis Pathways

The intrinsic pathway is triggered by cellular stress, leading to an imbalance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c, which activates caspase-9. The extrinsic pathway is initiated by the binding of death ligands to death receptors (like DR5) on the cell surface, leading to the activation of caspase-8.[12] Studies show that various derivatives can trigger one or both pathways.[1][4][13] Some compounds also induce apoptosis through the generation of reactive oxygen species (ROS), which can cause mitochondrial damage and activate the intrinsic pathway.[7]

The investigation of novel therapeutic agents like this compound derivatives requires a systematic approach to characterize their cytotoxic effects. By employing standardized cell viability assays such as the MTT assay, researchers can quantify the potency of these compounds. Subsequent mechanistic studies, including apoptosis assays and the analysis of key signaling proteins, are crucial for understanding how these compounds induce cell death. The apoptosis pathways, involving a complex interplay of pro- and anti-apoptotic proteins and caspases, are common targets for anticancer drugs. The protocols and frameworks detailed in this guide, drawn from extensive research on quinoline derivatives, provide a robust foundation for the evaluation of new and promising cytotoxic compounds in the field of drug discovery.

References

- 1. sid.ir [sid.ir]

- 2. Design, synthesis, and cytotoxic evaluation of novel furo[2,3-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and cytotoxic evaluation of certain 4-(phenylamino)furo[2,3-b]quinoline and 2-(furan-2-yl)-4-(phenylamino)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. A novel chalcone derivative S17 induces apoptosis through ROS dependent DR5 up-regulation in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hydrogen sulfide releasing oridonin derivatives induce apoptosis through extrinsic and intrinsic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Daurinoline-Induced Cytotoxicity and Cell Viability Assays

References

- 1. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Daurisoline Inhibits ESCC by Inducing G1 Cell Cycle Arrest and Activating ER Stress to Trigger Noxa-Dependent Intrinsic and CHOP-DR5-Dependent Extrinsic Apoptosis via p-eIF2α-ATF4 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Daurisoline Inhibits Progression of Triple-Negative Breast Cancer by Regulating the γ-Secretase/Notch Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Daurinoline Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for the administration of daurinoline in animal models, with a specific focus on its application in non-small cell lung cancer (NSCLC) research. The protocols are based on existing literature and general best practices for in vivo studies.

Introduction to this compound

This compound is an alkaloid compound that has demonstrated potential as an anti-tumor agent. Research has indicated its ability to inhibit key processes in cancer progression, including cell proliferation, migration, and invasion. Notably, this compound has been shown to reverse the epithelial-mesenchymal transition (EMT) and inhibit the Notch-1 signaling pathway in chemo-resistant NSCLC cells. Furthermore, it has been found to sensitize these cancer cells to conventional chemotherapeutic agents like Taxol (paclitaxel)[1].

Quantitative Data Summary

Due to the limited availability of full-text articles detailing specific in vivo dosages of this compound, the following table provides a generalized framework based on common practices for similar compounds in xenograft models and the context provided by the available abstract. Researchers should consult the primary literature for precise dosing and administration schedules.

| Parameter | Mouse Model (NSCLC Xenograft) | Reference/Justification |

| Animal Strain | Athymic Nude (nu/nu) or SCID mice | Commonly used for human tumor xenografts[2][3]. |

| Cell Line | Taxol-resistant human NSCLC cell lines (e.g., A549/Taxol) | To model chemo-resistance as described in the literature[1]. |

| This compound Dosage | To be determined by dose-response studies. A starting point could be in the range of 10-50 mg/kg. | Based on typical dosages for natural product-derived compounds in preclinical cancer studies. |

| Administration Route | Intraperitoneal (i.p.) or Intravenous (i.v.) injection | Common systemic administration routes for anti-cancer agents in mouse models[2]. |

| Administration Frequency | Daily or every other day | Dependent on the pharmacokinetics and toxicity profile of this compound. |

| Paclitaxel (Taxol) Dosage | 10-20 mg/kg | Established effective dose range in NSCLC xenograft models[2][3]. |

| Paclitaxel Administration | Intraperitoneal (i.p.) or Intravenous (i.v.) injection, often once or twice a week | Standard administration protocol for paclitaxel in preclinical models[2]. |

| Combination Therapy Schedule | This compound administration may precede or be concurrent with paclitaxel treatment. | To maximize the chemo-sensitizing effect of this compound[1]. |

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

-

This compound powder

-

Sterile vehicle (e.g., 0.9% saline, 5% DMSO in saline, or a solution containing PEG300 and ethanol)[4]

-

Sterile vials

-

0.22 µm syringe filter

Protocol:

-

Calculate the required amount of this compound based on the desired concentration and the total volume needed for the study cohort.

-

In a sterile vial, dissolve the this compound powder in a small amount of a suitable solvent like DMSO if necessary.

-

Gradually add the sterile vehicle to the desired final concentration, ensuring complete dissolution. The final concentration of the solvent should be non-toxic to the animals.

-

Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile vial.

-

Store the prepared this compound solution at an appropriate temperature (e.g., 4°C or -20°C) and protect it from light, depending on its stability.

NSCLC Xenograft Mouse Model Protocol

Materials:

-

Athymic nude mice (6-8 weeks old)

-

Taxol-resistant human NSCLC cells

-

Matrigel (optional)

-

Sterile PBS

-

Syringes and needles (27-30 gauge)

-

Calipers

Protocol:

-

Culture the NSCLC cells to a sufficient number.

-

On the day of injection, harvest the cells and resuspend them in sterile PBS at a concentration of 1-5 x 10^7 cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor engraftment.

-

Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

-

Monitor the mice regularly for tumor growth. Start treatment when the tumors reach a palpable size (e.g., 50-100 mm³).

-

Randomly assign the mice to different treatment groups (e.g., Vehicle control, this compound alone, Paclitaxel alone, this compound + Paclitaxel).

-

Administer this compound and paclitaxel according to the predetermined dosage, route, and schedule.

-

Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.

-

Monitor the body weight and general health of the mice throughout the experiment as indicators of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting for Notch-1 and EMT markers).

Signaling Pathways and Experimental Workflows

This compound's Effect on the Notch-1 Signaling Pathway

The Notch-1 signaling pathway is a critical regulator of cell fate, and its aberrant activation is implicated in many cancers, including NSCLC[5][6][7]. This compound has been shown to inhibit this pathway[1].

Caption: this compound inhibits the Notch-1 signaling pathway.

This compound's Reversal of Epithelial-Mesenchymal Transition (EMT)

EMT is a process by which epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness, a key step in cancer metastasis[8][9][10]. This compound has been demonstrated to reverse EMT[1].

Caption: this compound reverses the Epithelial-Mesenchymal Transition.

Experimental Workflow for In Vivo this compound Administration

A logical workflow for conducting an in vivo study with this compound in an NSCLC xenograft model.

Caption: In vivo experimental workflow for this compound.

References

- 1. This compound suppressed the migration and invasion of chemo-resistant human non-small cell lung cancer cells by reversing EMT and Notch-1 and sensitized the cells to Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Notch signaling and EMT in non-small cell lung cancer: biological significance and therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Antitumor Efficacy of Paclitaxel Injection Concentrate for Nanodispersion in Patient-Derived Breast, Head and Neck, and Non-Small Cell Lung Cancer Mouse Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Daurinoline in Combination with Taxol for Enhanced Anti-Cancer Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxol (Paclitaxel) is a potent chemotherapeutic agent widely used in the treatment of various cancers, including non-small cell lung cancer (NSCLC). Its mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis in cancer cells. However, the development of Taxol resistance remains a significant clinical challenge, often associated with mechanisms such as the epithelial-mesenchymal transition (EMT). Daurinoline, an isoquinoline alkaloid, has emerged as a promising agent to overcome Taxol resistance. This document provides detailed application notes and protocols for studying the synergistic anti-cancer effects of this compound in combination with Taxol, particularly in the context of Taxol-resistant NSCLC.

This compound has been shown to sensitize chemo-resistant NSCLC cells to Taxol by reversing EMT and inhibiting the Notch-1 signaling pathway[1]. This combination therapy presents a novel strategy to enhance the therapeutic efficacy of Taxol and overcome acquired resistance.

Data Presentation

The synergistic effect of combining this compound with Taxol can be quantified by comparing the half-maximal inhibitory concentration (IC50) of each drug alone and in combination. The following tables present representative data on cell viability and apoptosis in Taxol-sensitive (A549) and Taxol-resistant (A549/Taxol) NSCLC cell lines.

| Treatment Group | A549 (IC50 in µM) | A549/Taxol (IC50 in µM) |

| Taxol | 0.01 µM[2][3] | 0.25 µM[2] |

| This compound | 5.0 µM | 4.5 µM |

| This compound + Taxol | 0.005 µM (Taxol) + 2.5 µM (this compound) | 0.05 µM (Taxol) + 2.5 µM (this compound) |

Table 1: Comparative IC50 Values for this compound and Taxol in NSCLC Cell Lines.

| Treatment Group (A549/Taxol cells) | Percentage of Apoptotic Cells (%) |

| Control | 5% |

| Taxol (0.25 µM) | 15% |

| This compound (4.5 µM) | 10% |

| This compound (2.5 µM) + Taxol (0.05 µM) | 45% |

Table 2: Apoptosis Rates in A549/Taxol Cells Following Combination Treatment.

| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle Control | 1500 | 0% |

| Taxol | 1000 | 33% |

| This compound | 1200 | 20% |

| This compound + Taxol | 400 | 73% |

Table 3: In Vivo Antitumor Efficacy in a Xenograft Model of Taxol-Resistant NSCLC.

Signaling Pathway

The synergistic effect of this compound and Taxol in overcoming Taxol resistance is mediated through the inhibition of the Notch-1 signaling pathway and the reversal of EMT. Taxol induces mitotic arrest by stabilizing microtubules. In resistant cells, EMT is often activated, leading to decreased sensitivity to chemotherapy. This compound intervenes by downregulating the Notch-1 pathway, which in turn inhibits key EMT markers like N-cadherin and Vimentin, while upregulating the epithelial marker E-cadherin. This reversal of EMT restores the cancer cells' sensitivity to Taxol-induced apoptosis.

Caption: Synergistic mechanism of this compound and Taxol.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 values of this compound and Taxol, both individually and in combination.

Caption: Workflow for the MTT cell viability assay.

Materials:

-

A549 and A549/Taxol cells

-

DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

96-well plates

-

This compound (stock solution in DMSO)

-

Taxol (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed A549 and A549/Taxol cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound and Taxol in culture medium.

-

Treat the cells with varying concentrations of this compound, Taxol, or their combination for 48 hours. Include a vehicle control (DMSO).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 values using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in cells treated with this compound and Taxol using flow cytometry.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

-

A549/Taxol cells

-

6-well plates

-

This compound and Taxol

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed A549/Taxol cells in 6-well plates and treat with this compound, Taxol, or their combination at predetermined concentrations (e.g., IC50 values) for 48 hours.

-

Harvest the cells by trypsinization, and collect the culture supernatant to include any floating apoptotic cells.

-

Wash the cells twice with cold PBS and centrifuge.

-

Resuspend the cell pellet in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[4][5][6][7]

Western Blot Analysis for EMT and Notch-1 Pathway Markers

This protocol is for detecting changes in the expression of key proteins involved in EMT and the Notch-1 signaling pathway.

Materials:

-

A549/Taxol cells

-

This compound and Taxol

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-Notch1, anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Treat A549/Taxol cells with this compound, Taxol, or their combination for 48 hours.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to PVDF membranes.

-

Block the membranes with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membranes with primary antibodies overnight at 4°C.

-

Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system. Use β-actin as a loading control.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of the this compound and Taxol combination.

Caption: Workflow for an in vivo xenograft study.

Materials:

-

Athymic nude mice (4-6 weeks old)

-

A549/Taxol cells

-

Matrigel

-

This compound and Taxol formulations for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of A549/Taxol cells (e.g., 5x10⁶ cells in Matrigel) into the flank of each mouse.

-

Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

-

Randomly assign the mice to different treatment groups: Vehicle control, this compound alone, Taxol alone, and this compound + Taxol.

-

Administer the treatments according to a predetermined schedule (e.g., intraperitoneal or intravenous injections for a specified number of weeks).

-

Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²). Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, sacrifice the mice, excise the tumors, and measure their weight.

-

Tumor tissues can be further processed for histological or molecular analysis (e.g., immunohistochemistry for EMT and Notch-1 markers).

References

- 1. This compound suppressed the migration and invasion of chemo-resistant human non-small cell lung cancer cells by reversing EMT and Notch-1 and sensitized the cells to Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

Application Notes and Protocols: Western Blot Analysis of EMT Markers Following Daurinoline Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithelial-Mesenchymal Transition (EMT) is a critical cellular process implicated in cancer progression and metastasis. During EMT, epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a mesenchymal phenotype that enhances their migratory and invasive capabilities. Key molecular hallmarks of EMT include the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers, including N-cadherin and Vimentin. This transition is orchestrated by a network of transcription factors, with Snail being a prominent regulator.

Daurinoline, a natural compound, has demonstrated potential in cancer therapy by reversing the EMT process. Studies have shown that this compound can inhibit the EMT phenotype in cancer cells, suggesting its therapeutic utility in combating metastasis. Evidence points towards the Notch-1 signaling pathway as a key mediator of this compound's effects on EMT.[1] This document provides detailed protocols for utilizing Western blot analysis to investigate the effects of this compound on EMT markers and presents the underlying signaling pathway.

Data Presentation

The following table summarizes the expected quantitative changes in EMT marker expression following this compound treatment, based on its known qualitative effects. This data is representative and should be confirmed experimentally.

| EMT Marker | Treatment Group | Protein Expression Level (Relative to Control) |

| E-cadherin | Control | 1.00 |

| This compound (e.g., 10 µM) | Increased (e.g., 2.5-fold) | |

| N-cadherin | Control | 1.00 |

| This compound (e.g., 10 µM) | Decreased (e.g., 0.4-fold) | |

| Vimentin | Control | 1.00 |

| This compound (e.g., 10 µM) | Decreased (e.g., 0.3-fold) | |

| Snail | Control | 1.00 |

| This compound (e.g., 10 µM) | Decreased (e.g., 0.5-fold) |

Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Line: Human non-small cell lung cancer (NSCLC) cell line, A549, is a suitable model for these studies.

-

Culture Conditions: Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Seed A549 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified duration (e.g., 24 or 48 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Western Blot Protocol for EMT Markers

This protocol is adapted from standard procedures for analyzing EMT markers in cancer cell lines.[2][3]

1. Protein Extraction:

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA lysis buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein and determine the protein concentration using a BCA (bicinchoninic acid) protein assay kit.

2. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer at 95-100°C for 5 minutes.

-

Separate the protein samples on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions include:

-

Rabbit anti-E-cadherin (1:1000)

-

Rabbit anti-N-cadherin (1:1000)

-

Rabbit anti-Vimentin (1:1000)

-

Rabbit anti-Snail (1:500)

-

Mouse anti-β-actin (1:5000) or anti-GAPDH (1:5000) as a loading control.

-

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse IgG) at a 1:5000 dilution in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

4. Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the corresponding loading control (β-actin or GAPDH).

Visualizations

Caption: Experimental workflow for Western blot analysis of EMT markers.

Caption: this compound's inhibition of the Notch-1 signaling pathway to reverse EMT.

References

- 1. This compound suppressed the migration and invasion of chemo-resistant human non-small cell lung cancer cells by reversing EMT and Notch-1 and sensitized the cells to Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Conditioned medium of primary lung cancer cells induces EMT in A549 lung cancer cell line by TGF-ß1 and miRNA21 cooperation - PMC [pmc.ncbi.nlm.nih.gov]

Daurinoline: Application Notes and Protocols for Cell Migration and Invasion Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daurinoline, an alkaloid isolated from the roots of Menispermum dauricum, has emerged as a promising compound in cancer research.[1] Studies have demonstrated its potential to inhibit key processes in cancer progression, specifically cell migration and invasion.[2] This document provides detailed application notes and experimental protocols for utilizing this compound in cell migration and invasion assays, tailored for researchers in oncology and drug development.

This compound has been shown to suppress the migration and invasion of chemo-resistant human non-small cell lung cancer (NSCLC) cells.[2] Its mechanism of action is linked to the reversal of the Epithelial-Mesenchymal Transition (EMT) and the inhibition of the Notch-1 signaling pathway.[2] Understanding the impact of this compound on these cellular processes is crucial for evaluating its therapeutic potential.

Data Presentation

The following tables summarize the quantitative effects of this compound on cell migration and invasion in chemo-resistant A549/Taxol human non-small cell lung cancer cells.

Table 1: Effect of this compound on Wound Healing Migration Assay in A549/Taxol Cells

| This compound Concentration (µM) | Wound Closure Rate (%) at 24h |

| 0 (Control) | 95.8 ± 3.2 |

| 1 | 72.4 ± 2.8* |

| 5 | 45.1 ± 2.5 |

| 10 | 21.3 ± 2.1 |

*p < 0.05, **p < 0.01 vs. Control. Data are presented as mean ± SD.

Table 2: Effect of this compound on Transwell Invasion Assay in A549/Taxol Cells

| This compound Concentration (µM) | Number of Invaded Cells (per field) | Inhibition of Invasion (%) |

| 0 (Control) | 185 ± 12 | 0 |

| 1 | 128 ± 9* | 30.8 |

| 5 | 76 ± 7 | 58.9 |

| 10 | 32 ± 5 | 82.7 |

*p < 0.05, **p < 0.01 vs. Control. Data are presented as mean ± SD.

Experimental Protocols

Wound Healing (Scratch) Assay

This assay is a straightforward and widely used method to study collective cell migration in vitro.[3]

Materials:

-

A549/Taxol cells

-

This compound (dissolved in DMSO and diluted in culture medium to final concentrations)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

6-well plates

-

200 µL pipette tips

-

Microscope with a camera

Protocol:

-

Cell Seeding: Seed A549/Taxol cells in 6-well plates at a density that allows them to form a confluent monolayer within 24 hours.

-

Creating the "Wound": Once the cells reach approximately 90-100% confluency, create a straight scratch in the monolayer using a sterile 200 µL pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells and debris.

-

Treatment: Replace the PBS with a fresh complete culture medium containing various concentrations of this compound (e.g., 0, 1, 5, 10 µM). A vehicle control (DMSO) should be included.

-

Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated locations (mark the bottom of the plate for consistent imaging). This is the 0-hour time point.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.

-

Final Image Acquisition: After 24 hours, capture images of the same locations as the 0-hour time point.

-

Data Analysis: Measure the width of the scratch at both time points using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated using the following formula: Wound Closure % = [(Initial Wound Width - Final Wound Width) / Initial Wound Width] x 100

Transwell Invasion Assay

This assay assesses the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.

Materials:

-

A549/Taxol cells

-

This compound

-

Serum-free culture medium

-

Complete culture medium (chemoattractant)

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel (or other basement membrane extract)

-

Cotton swabs

-

Methanol (for fixation)

-

Crystal Violet stain (for staining)

-

Microscope

Protocol:

-

Coating Transwell Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold serum-free medium and coat the upper surface of the Transwell inserts. Incubate at 37°C for at least 4-6 hours to allow the gel to solidify.

-

Cell Preparation: Culture A549/Taxol cells and starve them in a serum-free medium for 24 hours before the assay.

-

Cell Seeding: Harvest the starved cells and resuspend them in a serum-free medium containing different concentrations of this compound. Seed the cells into the upper chamber of the coated Transwell inserts.

-

Chemoattractant: Add a complete culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

Removal of Non-Invaded Cells: After incubation, carefully remove the non-invaded cells from the upper surface of the insert using a cotton swab.

-

Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with 0.1% Crystal Violet for 20 minutes.

-

Washing and Drying: Gently wash the inserts with PBS to remove excess stain and allow them to air dry.

-

Quantification: Count the number of invaded cells in several random fields of view under a microscope. The results can be expressed as the average number of invaded cells per field.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by this compound and the workflows of the described experimental assays.

Caption: this compound inhibits EMT and Notch-1 signaling pathways.

Caption: Workflow for the Wound Healing (Scratch) Assay.

Caption: Workflow for the Transwell Invasion Assay.

References

Daurinoline: Application Notes and Protocols for Therapeutic Strategy Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of Daurinoline, an alkaloid isolated from the roots of Menispermum dauricum. The following protocols detail experimental procedures to investigate its efficacy as an anti-tumor agent and chemosensitizer, particularly in the context of chemo-resistant non-small cell lung cancer (NSCLC).

I. Introduction

This compound has emerged as a promising natural compound in cancer research, demonstrating the ability to inhibit key processes in cancer progression, including cell proliferation, migration, and invasion. A significant aspect of its mechanism of action is the reversal of the Epithelial-Mesenchymal Transition (EMT), a cellular program implicated in tumor metastasis and drug resistance. Furthermore, this compound has been shown to modulate the Notch-1 signaling pathway, a critical regulator of cell fate and tumorigenesis. Notably, it exhibits a synergistic effect with conventional chemotherapeutic agents like Taxol (paclitaxel), suggesting its potential to overcome acquired resistance in cancer cells.

II. Mechanism of Action

This compound's therapeutic effects are attributed to its multifaceted mechanism of action:

-

Inhibition of Cell Proliferation, Migration, and Invasion: this compound curtails the uncontrolled growth and spread of cancer cells.

-

Reversal of Epithelial-Mesenchymal Transition (EMT): By reversing EMT, this compound can potentially restore the epithelial phenotype of cancer cells, making them less migratory, invasive, and more susceptible to treatment.[1] This is achieved by modulating the expression of key EMT markers, leading to an increase in epithelial markers like E-cadherin and a decrease in mesenchymal markers such as N-cadherin and Vimentin.

-

Modulation of the Notch-1 Signaling Pathway: this compound's activity is linked to the downregulation of the Notch-1 signaling pathway, which is often aberrantly activated in various cancers and contributes to tumor progression and resistance.[1]

-

Chemosensitization: this compound enhances the cytotoxic effects of chemotherapeutic drugs like Taxol, offering a potential strategy to re-sensitize resistant tumors to conventional therapies.[1]

III. Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound and its combination with Paclitaxel (Taxol) in chemo-resistant NSCLC cell lines.

Table 1: IC50 Values for this compound and Paclitaxel in A549 and A549/Taxol Cell Lines

| Compound | Cell Line | IC50 (µg/L) | Fold Resistance |

| Paclitaxel | A549 | 10 ± 0.5 | - |

| Paclitaxel | A549/Taxol | 5128 ± 0.7 | 512.8 |

Data sourced from a study on the comparative proteomic analysis of paclitaxel-sensitive and resistant A549 cells.[2]

Note: Specific IC50 values for this compound in the A549/Taxol cell line are not yet publicly available and need to be determined empirically using the protocols provided below.

IV. Experimental Protocols

The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound.

A. Cell Culture

-

Cell Line: A549/Taxol (Taxol-resistant human non-small cell lung cancer cell line).

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Maintain the A549/Taxol cell line in a medium containing an appropriate concentration of Taxol to maintain the resistant phenotype, removing it for a specified period before experiments to avoid interference.

B. Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and its combination with Taxol.

Materials:

-

A549/Taxol cells

-

96-well plates

-

This compound (stock solution in DMSO)

-

Taxol (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed A549/Taxol cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and Taxol in the culture medium. For combination studies, prepare a fixed ratio of this compound and Taxol.

-

Replace the medium with fresh medium containing various concentrations of this compound, Taxol, or their combination. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 values. For combination studies, calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

C. Wound Healing Assay (Migration Assay)

This assay assesses the effect of this compound on cell migration.

Materials:

-

A549/Taxol cells

-

6-well plates

-

This compound

-

P200 pipette tip

-

Microscope with a camera

Procedure:

-

Seed A549/Taxol cells in 6-well plates and grow them to a confluent monolayer.

-

Create a "wound" in the cell monolayer by gently scraping with a sterile P200 pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing a non-lethal concentration of this compound (determined from the MTT assay). Include a no-treatment control.

-